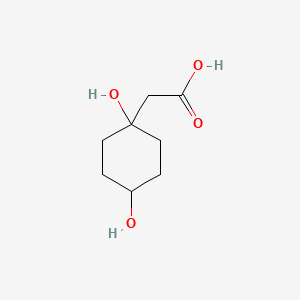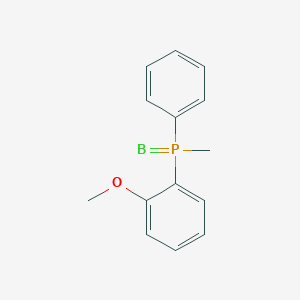
1,4-Cyclohexanedimethanol Dilaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexanedimethanol Dilaurate (CHDM-D) is a symmetrical, high molecular weight cycloaliphatic glycol used to make saturated and unsaturated polyester resins . It is commonly used as a glycol modifier for resins . It has excellent corrosion resistance in fiberglass-reinforced plastics, good heat resistance, and electrical properties .
Synthesis Analysis
Aliphatic polycarbonate-based polyurethanes were successfully synthesized using two aliphatic polycarbonate polyols and hexamethylene diisocyanate (HDI) with 1,4-butanediol (1,4-BD) as the chain extender . One of the aliphatic polycarbonate polyols, named PBC-diol, was prepared from dimethyl carbonate (DMC) and 1,4-BD, while the other, named PCHC-diol, was derived by reacting DMC with 1,4-cyclohexanedimethanol (CHDM) .
Molecular Structure Analysis
The molecular formula of 1,4-Cyclohexanedimethanol is C8H16O2 . The molecular weight is 144.2114 . It is a mixture of cis and trans isomers .
Chemical Reactions Analysis
CHDM is produced by catalytic hydrogenation of dimethyl terephthalate (DMT). The reaction is conducted in two steps beginning with the conversion of DMT to the diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD): C6H4(CO2CH3)2 + 3 H2 → C6H10(CO2CH3)2. In the second step, DMCD is further hydrogenated to CHDM: C6H10(CO2CH3)2 + 4 H2 → C6H10(CH2OH)2 + 2 CH3OH .
Physical And Chemical Properties Analysis
CHDM-D exhibits excellent corrosion resistance in fiberglass-reinforced plastics, excellent hardness with some flexibility, good heat resistance and electrical properties, high crystallinity, and high glass transition temperature relative to linear aliphatic glycols . It also has highly reactive hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
1,4-Cyclohexanedimethanol (CHDM) is a valuable monomer in polymer synthesis. It’s used to create copolymers with enhanced properties such as lower glass transition temperatures and high light transmittance . For instance, in the synthesis of poly(isosorbide-co-1,4-cyclohexanedimethanol) carbonate, CHDM contributes to a copolymer that maintains high thermal stability while improving processing performance .
Optical Material Development
Due to its ability to form copolymers with high transparency, CHDM is instrumental in developing optical materials. The introduction of CHDM into isosorbide polycarbonate chains does not reduce the material’s light transmittance, which remains above 91.5% , making it suitable for applications requiring high clarity .
Recycling of PET Plastics
CHDM can be synthesized through the hydrogenation of bis(2-hydroxyethylene terephthalate) (BHET), a monomer derived from waste polyethylene terephthalate (PET). This process not only provides a route for producing CHDM but also represents an efficient method for recycling PET, contributing to sustainable material management .
Creation of High-Performance Polyesters
CHDM-based polyesters are synthesized from various diacids and exhibit high molecular weight and crystallinity. These polyesters have potential applications in areas where durable and high-strength materials are required .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Zukünftige Richtungen
CHDM is one of the most important comonomers for the production of polyethylene terephthalate (PET), from which plastic bottles are made . It can also be spun to form carpet fibers . Thermoplastic polyesters containing CHDM exhibit enhanced strength, clarity, and solvent resistance . The properties of these polyesters also are affected by the cis/trans ratio of the CHDM monomer .
Eigenschaften
IUPAC Name |
[4-(dodecanoyloxymethyl)cyclohexyl]methyl dodecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H60O4/c1-3-5-7-9-11-13-15-17-19-21-31(33)35-27-29-23-25-30(26-24-29)28-36-32(34)22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYKDXAFIQSBNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1CCC(CC1)COC(=O)CCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)

![2,7-Naphthalenedisulfonic acid, 3,6-bis[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-](/img/structure/B1148316.png)
![2-[(1Z)-2-Methyl-1-buten-1-yl]-1,3-benzothiazole](/img/structure/B1148322.png)



